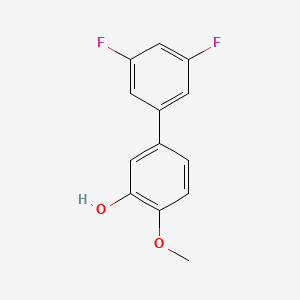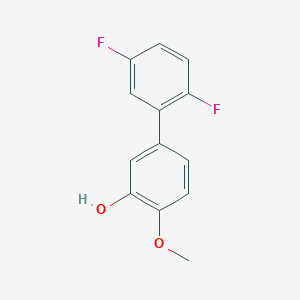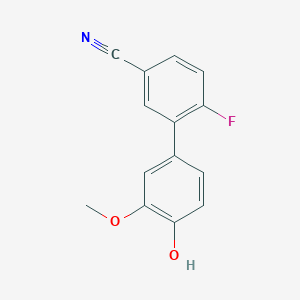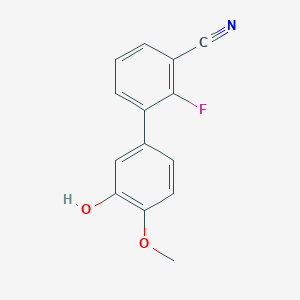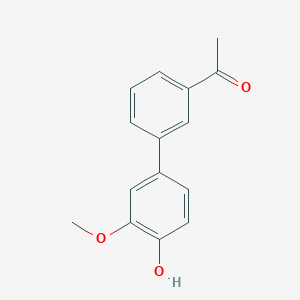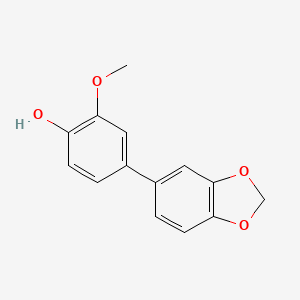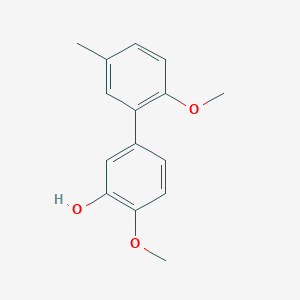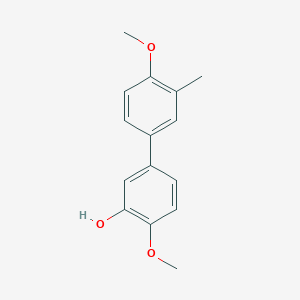
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% (4-MMP-2-MOP) is a novel phenolic compound with a wide range of applications in scientific research. It has been extensively studied in recent years due to its unique properties and potential to be used as an intermediate in organic synthesis. 4-MMP-2-MOP is a member of the phenolic family and is composed of a benzene ring with two methyl groups attached to the ring. The compound has a melting point of approximately 95°C and is a colorless solid.
科学研究应用
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential use as an intermediate in organic synthesis. It has also been studied for its potential applications in the fields of biochemistry and pharmacology. It has been used to synthesize various compounds such as 4-methoxy-3-methylphenol, 1,4-dihydroxy-3-methylbenzene, and 4-methoxy-2-methylphenol. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is used as a reagent in the synthesis of various pharmaceuticals and drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
作用机制
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an antioxidant and can scavenge reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that the compound can modulate the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been shown to reduce the production of reactive oxygen species (ROS) and to protect cells from oxidative stress.
实验室实验的优点和局限性
The main advantage of using 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low toxicity and high solubility in water. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% can be difficult to synthesize in large quantities due to its high reactivity and instability.
未来方向
The potential applications of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in scientific research are numerous. It could be used in the development of new drugs and therapeutic agents, as well as in the synthesis of various compounds. Additionally, further research could be done to explore the effects of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% on various biochemical and physiological processes. Finally, further research could be done to optimize the synthesis of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% and to develop more efficient synthesis methods.
合成方法
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is synthesized through a two-step process. The first step is the synthesis of 4-methoxy-3-methylphenol, which is done by reacting 4-methoxybenzaldehyde with ethylmagnesium bromide in an aqueous-organic system. The second step is the oxidation of the 4-methoxy-3-methylphenol to 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% using an oxidizing agent such as sodium hypochlorite or potassium permanganate.
属性
IUPAC Name |
2-methoxy-4-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-11(5-7-14(10)17-2)12-4-6-13(16)15(9-12)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUKYURUCXATLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685563 |
Source


|
| Record name | 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261950-65-5 |
Source


|
| Record name | 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

